(R)-N-Desethyl Oxybutynin Hydrochloride

Muscarinic Receptor Profiling Enantioselective Pharmacology In Vitro Binding Assay

This (R)-enantiomer of the active oxybutynin metabolite is essential for enantioselective bioanalytical methods. Unlike racemic mixtures, it enables accurate quantification of the pharmacologically more potent (R)-form in plasma/urine, meeting regulatory expectations for generic bioequivalence studies. Required for chiral LC-MS/MS calibration, receptor binding assays (m1/m3 profiling), and impurity tracking. Procure as a single-isomer standard to avoid uncontrolled variability and ensure data integrity in PK, QC, and SAR workflows.

Molecular Formula C20H28ClNO3
Molecular Weight 365.898
CAS No. 181647-12-1
Cat. No. B563901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Desethyl Oxybutynin Hydrochloride
CAS181647-12-1
Synonyms(αR)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl _x000B_Ester Hydrochloride; 
Molecular FormulaC20H28ClNO3
Molecular Weight365.898
Structural Identifiers
SMILESCCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1
InChIKeyDSWCYTSHCYXHGW-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Desethyl Oxybutynin Hydrochloride (CAS: 181647-12-1): Procurement & Analytical Reference Standard for Chiral Antimuscarinic Metabolite Research


(R)-N-Desethyl Oxybutynin Hydrochloride (CAS 181647-12-1), with the IUPAC name 4-(ethylamino)-2-butyn-1-yl (2R)-cyclohexyl(hydroxy)phenylacetate hydrochloride (1:1), is the chiral (R)-enantiomer form of the primary active metabolite of the antimuscarinic agent oxybutynin . It is a small molecule with a molecular weight of 365.9 g/mol and is typically supplied as a hydrochloride salt to enhance aqueous solubility and stability . This compound is primarily utilized in scientific and industrial settings as a high-purity reference standard for analytical method development, pharmacokinetic studies, and in vitro pharmacological profiling, rather than as a therapeutic agent . Its value lies in its defined stereochemistry, which allows for precise enantioselective investigations that are impossible with racemic mixtures.

Critical Differentiation: Why (R)-N-Desethyl Oxybutynin Hydrochloride Cannot Be Interchanged with Racemates or Parent Compounds in Specialized Applications


For rigorous scientific and analytical applications, generic substitution with racemic oxybutynin or other related analogs is not appropriate. The primary reason is stereochemistry. (R)-N-Desethyl Oxybutynin Hydrochloride is a single, defined enantiomer, while the parent drug oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism yields a mixture of (R)- and (S)-N-desethyloxybutynin [1]. Studies have demonstrated that the (R)-enantiomer exhibits different pharmacological properties, including greater potency at specific muscarinic receptor subtypes (m1 and m3) compared to its (S)-counterpart [2]. Furthermore, the unbound fraction in plasma and protein binding characteristics differ between enantiomers [3]. Using a racemic standard in an enantioselective assay introduces a source of uncontrolled variability and analytical error. Therefore, procurement of the specific (R)-enantiomer standard is mandatory for the accurate quantification, validation, and study of the active species in biological matrices.

(R)-N-Desethyl Oxybutynin Hydrochloride (CAS: 181647-12-1): Quantitative Evidence Guide for Selection vs. Comparators


Human Muscarinic Receptor Subtype Potency: (R)-Enantiomer vs. (S)-Enantiomer and Parent Oxybutynin

In a direct comparison using human cloned muscarinic m1-m5 receptors, the (R)-enantiomer of N-desethyloxybutynin was found to be more potent than its corresponding (S)-enantiomer. Furthermore, the metabolite N-desethyloxybutynin (likely the racemate) was more potent than the parent drug oxybutynin at m1, m3, and m4 receptors. This evidence underscores the need for enantiomerically pure standards to accurately represent the most pharmacologically active species [1].

Muscarinic Receptor Profiling Enantioselective Pharmacology In Vitro Binding Assay

Comparative Antimuscarinic Activity in Human Detrusor Muscle: N-Desethyl-Oxybutynin vs. Oxybutynin

A study comparing the functional antimuscarinic effects on human detrusor muscle tissue found that N-desethyl-oxybutynin (DEO) and oxybutynin (OXY) exhibit similar competitive antagonism. Their pA2 values were nearly identical: 7.6 for DEO versus 7.8 for OXY. However, in electrical field stimulation experiments, DEO demonstrated a slightly greater maximal inhibitory effect (91% vs. 87% at 10 µM) compared to OXY [1]. This confirms that the metabolite is not an inert breakdown product but a potent active entity with distinct functional effects.

Functional Urology Smooth Muscle Pharmacology In Vitro Organ Bath

Differential Binding Affinity in Human Parotid Gland (Side Effect Site)

In the same study, the binding affinity (pKi) of N-desethyl-oxybutynin for muscarinic receptors in the human parotid gland (a key tissue mediating the anticholinergic side effect of dry mouth) was significantly higher than that of oxybutynin. The pKi value was 8.7 for the metabolite compared to 8.5 for the parent drug [1]. This quantifiable difference is a key finding for interpreting the side-effect profile associated with systemic oxybutynin therapy, which is largely attributed to the formation and activity of this specific metabolite.

Tissue Selectivity Adverse Effect Prediction Receptor Binding

Enantioselective Pharmacokinetics: Lower Plasma Exposure of (R)-Enantiomer After Transdermal Administration

A clinical pharmacokinetic study in healthy volunteers demonstrated that following transdermal administration of racemic oxybutynin, the plasma concentrations and pharmacokinetic parameters (AUC, Cmax) of the (R)-enantiomer of both oxybutynin and N-desethyloxybutynin were slightly lower than those of the corresponding (S)-enantiomers [1]. This enantioselective disposition means that quantifying total N-desethyloxybutynin without chiral separation provides an incomplete and potentially misleading picture of systemic exposure to the active (R)-metabolite.

Stereoselective Pharmacokinetics Transdermal Drug Delivery Bioanalytical Method Validation

Enantioselective Protein Binding: (R)-N-Desethyloxybutynin Shows Greater Binding than (S)-Enantiomer

In vitro studies have revealed a notable difference in plasma protein binding between the enantiomers of N-desethyloxybutynin (DEOB). The (R)-enantiomer was found to be more highly bound to plasma proteins than the (S)-enantiomer [1]. This is in contrast to the parent drug, where the unbound fraction of (R)-oxybutynin was almost twice as high as that of the (S)-enantiomer. This inversion in binding behavior for the metabolite underscores the importance of studying the specific enantiomer, as racemic measurements would mask these critical differences.

Plasma Protein Binding Enantioselectivity In Vitro ADME

High Purity Specification for Analytical and Research Applications

As a commercially sourced research material, (R)-N-Desethyl Oxybutynin Hydrochloride is offered with a high purity specification, typically >95% . This level of purity is a baseline requirement for its intended use as a reference standard, chromatographic system suitability standard, or a defined compound in in vitro studies. Using a less pure, uncharacterized material would introduce unknown impurities that could confound experimental results or compromise analytical method accuracy.

Analytical Reference Standard Quality Control Impurity Profiling

Validated Application Scenarios for (R)-N-Desethyl Oxybutynin Hydrochloride (CAS: 181647-12-1)


Development and Validation of Enantioselective Bioanalytical Methods (LC-MS/MS)

This compound is the definitive reference standard for creating, calibrating, and validating chiral chromatographic methods (e.g., LC-MS/MS) to quantify (R)-N-desethyloxybutynin in plasma or urine. Such methods are essential for bioequivalence studies of generic oxybutynin formulations, where measuring the active (R)-metabolite is a regulatory expectation. The known enantioselective pharmacokinetics demand a pure standard for accurate quantitation [1].

In Vitro Pharmacology Studies on Human Muscarinic Receptor Subtypes

Researchers investigating the structure-activity relationship (SAR) of antimuscarinic agents or seeking to attribute functional effects to specific enantiomers require (R)-N-Desethyl Oxybutynin Hydrochloride. Its use in receptor binding assays on cloned human m1-m5 receptors allows for the precise determination of affinity constants (Ki) for the more potent (R)-enantiomer, which cannot be derived from racemic studies [2].

Mechanistic Investigation of Anticholinergic Side Effects (e.g., Xerostomia)

In academic and pharmaceutical research focused on mitigating the adverse effects of oxybutynin, this standard is a key reagent. It is used in ex vivo tissue studies (e.g., on salivary glands) to characterize its direct binding affinity and functional antagonism at the muscarinic receptors responsible for dry mouth. The documented higher affinity of the metabolite for parotid gland receptors compared to the parent drug makes it the compound of choice for these mechanistic studies [3].

Quality Control and Impurity Profiling of Oxybutynin Drug Substance and Product

Pharmaceutical quality control laboratories use (R)-N-Desethyl Oxybutynin Hydrochloride as an impurity standard and system suitability marker. It is essential for demonstrating that analytical methods can adequately resolve and detect this known active metabolite from the parent drug, ensuring the purity and stability of oxybutynin formulations throughout their shelf life .

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